HPLC Purity Advantage Over Competing Impurities
Daclatasvir Impurity 4 reference standard is supplied with a certified purity of ≥98% (HPLC), whereas multiple alternative Daclatasvir impurity reference materials including Impurity 1 (SRSS isomer), Impurity 2 (SRSS isomer), Impurity 3 (SSRS isomer), and Impurity 6 (SRRS isomer) are specified with minimum purity of only ≥95% . This 3% absolute purity differential translates into measurably reduced uncertainty in quantitative calibration. At the ICH-specified reporting threshold of 0.1% for unspecified impurities in drug substances with maximum daily dose ≤2 g/day, a 95% pure reference standard introduces a baseline calibration uncertainty of up to 5%, whereas a ≥98% pure standard reduces this uncertainty to ≤2% [1].
≥98% (Target) vs ≥95% (alternative impurities)
Supports calibration accuracy for ICH Q3A reporting thresholds
Absolute purity differential ~3% per supplier data; reduces baseline calibration uncertainty context
| Evidence Dimension | Certified Reference Standard Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | Daclatasvir Impurity 1/2/3/6/9: ≥95% (HPLC); Daclatasvir Impurity A (monodes-valine degradation product): purity unspecified in standard product listings |
| Quantified Difference | Absolute purity differential: +3% minimum; relative calibration uncertainty reduction: 3-5% absolute |
| Conditions | HPLC area percent purity certification; multiple vendors (MolCore, Bidepharm, AquigenBio) versus comparator impurity product datasheets |
Why This Matters
Higher certified purity reduces calibration uncertainty in quantitative impurity methods, directly improving compliance with ICH Q3A reporting thresholds.
- [1] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. View Source
